

# Characterization challenges of "N-Methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine"

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## Compound of Interest

Compound Name: *N-Methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine*

Cat. No.: *B1315307*

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## Technical Support Center: N-Methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **N-Methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine**.

## Physicochemical Properties

The following table summarizes the key physicochemical properties of **N-Methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine**.

Property	Value	Source
Molecular Formula	C7H15NO	PubChem
Molecular Weight	129.20 g/mol	PubChem
Monoisotopic Mass	129.115364102 Da	PubChem
CAS Number	7179-96-6	CymitQuimica[1]
IUPAC Name	N-methyl-1-(oxan-2-yl)methanamine	PubChem
Appearance	Colorless to pale yellow liquid (predicted)	CymitQuimica[1]
Solubility	Soluble in polar solvents like water and alcohols (predicted)	CymitQuimica[1]

## Frequently Asked Questions (FAQs)

Q1: What are the expected challenges in the synthesis of **N-Methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine**?

A1: The most common synthetic route to this compound is likely the reductive amination of tetrahydro-2H-pyran-2-carbaldehyde with methylamine. Challenges associated with this method include:

- Over-alkylation: Formation of the tertiary amine is a common side product in reductive amination.[2] Careful control of stoichiometry and reaction conditions is crucial.
- Aldehyde instability: The starting aldehyde can be prone to polymerization or oxidation.
- Imine formation equilibrium: The initial formation of the imine intermediate is an equilibrium process. Removal of water can help drive the reaction forward.[3]

Q2: What are the potential impurities I should look for during characterization?

A2: Potential impurities can originate from the starting materials or side reactions during synthesis. Key impurities to monitor include:

- Unreacted tetrahydro-2H-pyran-2-carbaldehyde.
- Unreacted methylamine.
- The corresponding alcohol, formed from the reduction of the starting aldehyde.
- The primary amine, (tetrahydro-2H-pyran-2-yl)methanamine, if the N-methylation is incomplete.
- N,N-dimethyl-1-(tetrahydro-2H-pyran-2-yl)methanamine (the tertiary amine) from over-methylation.

Q3: What chromatographic methods are suitable for the analysis of **N-Methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine**?

A3: Due to the polar and basic nature of the amine, chromatographic analysis can be challenging.

- Gas Chromatography (GC): GC analysis of aliphatic amines can be difficult due to their high polarity, which can lead to peak tailing on standard non-polar columns.[4] Derivatization with reagents like benzenesulfonyl chloride can improve peak shape and detection.[5] Using a deactivated column is essential.[4]
- High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a viable option. However, since aliphatic amines lack a strong chromophore, UV detection can be insensitive.[6] Pre-column derivatization with UV-active or fluorescent tags (e.g., OPA, FMOCCl) is often necessary for sensitive detection.[7] Ion-pairing chromatography or HILIC may also be effective.

## Troubleshooting Guides

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Issue: Complex or unexpected signals in the  $^1\text{H}$  NMR spectrum.

Possible Cause	Suggested Solution
Presence of diastereomers: If a chiral center is present and a racemic mixture was used, the protons adjacent to the stereocenter may appear as complex multiplets.	Use chiral resolving agents or perform chiral chromatography to separate the diastereomers. 2D NMR techniques like COSY and HSQC can help in assigning the complex signals.
Residual solvent or water: Signals from common laboratory solvents or water can obscure analyte peaks.	Ensure the sample is thoroughly dried before analysis. Compare the spectrum to a list of common NMR solvent impurities.
Sample degradation: The compound may be unstable under the analysis conditions.	Re-purify the sample and acquire the spectrum promptly. Consider using a deuterated solvent with a stabilizer.
Conformational isomers: The tetrahydropyran ring can exist in different chair conformations, leading to broadened or multiple signals at low temperatures.	Acquire the spectrum at a higher temperature to induce rapid conformational exchange, which may simplify the spectrum.

## Mass Spectrometry (MS)

Issue: Difficulty in identifying the molecular ion peak ( $M^+$ ).

Possible Cause	Suggested Solution
Extensive fragmentation: Aliphatic amines can undergo significant fragmentation, leading to a weak or absent molecular ion peak in Electron Ionization (EI) mass spectrometry.[8]	Use a soft ionization technique such as Chemical Ionization (CI) or Electrospray Ionization (ESI) to generate the protonated molecule $[M+H]^+$ , which is often more stable.
In-source fragmentation: The compound may be fragmenting in the ion source.	Optimize the ion source parameters (e.g., temperature, voltage) to minimize in-source fragmentation.
Adduct formation: In ESI-MS, the analyte may form adducts with salts present in the sample or mobile phase (e.g., $[M+Na]^+$ , $[M+K]^+$ ).	Ensure high purity of the sample and use MS-grade solvents. Look for peaks corresponding to common adducts.

## Experimental Protocols

### General Protocol for GC-MS Analysis (with Derivatization)

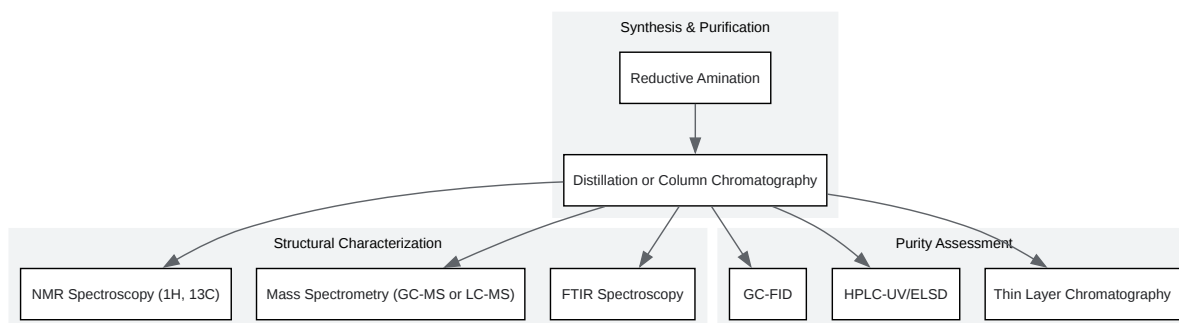
- Derivatization:
  - Dissolve a known amount of the sample in a suitable solvent (e.g., acetonitrile).
  - Add an alkaline buffer (e.g., borate buffer, pH 9) and the derivatizing agent (e.g., benzenesulfonyl chloride).[\[5\]](#)
  - Vortex the mixture and allow it to react at room temperature for a specified time.
  - Quench the reaction and extract the derivative into an organic solvent (e.g., hexane).
- GC-MS Conditions:
  - Column: A non-polar or medium-polarity column (e.g., HP-5MS).
  - Injector Temperature: 250 °C.
  - Oven Program: Start at a low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.[\[5\]](#)
  - Carrier Gas: Helium at a constant flow rate.
  - Ion Source: Electron Ionization (EI) at 70 eV.
  - Mass Analyzer: Scan a mass range appropriate for the derivatized compound.

### General Protocol for $^1\text{H}$ and $^{13}\text{C}$ NMR Spectroscopy

- Sample Preparation:
  - Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{D}_2\text{O}$ , or  $\text{DMSO-d}_6$ ).

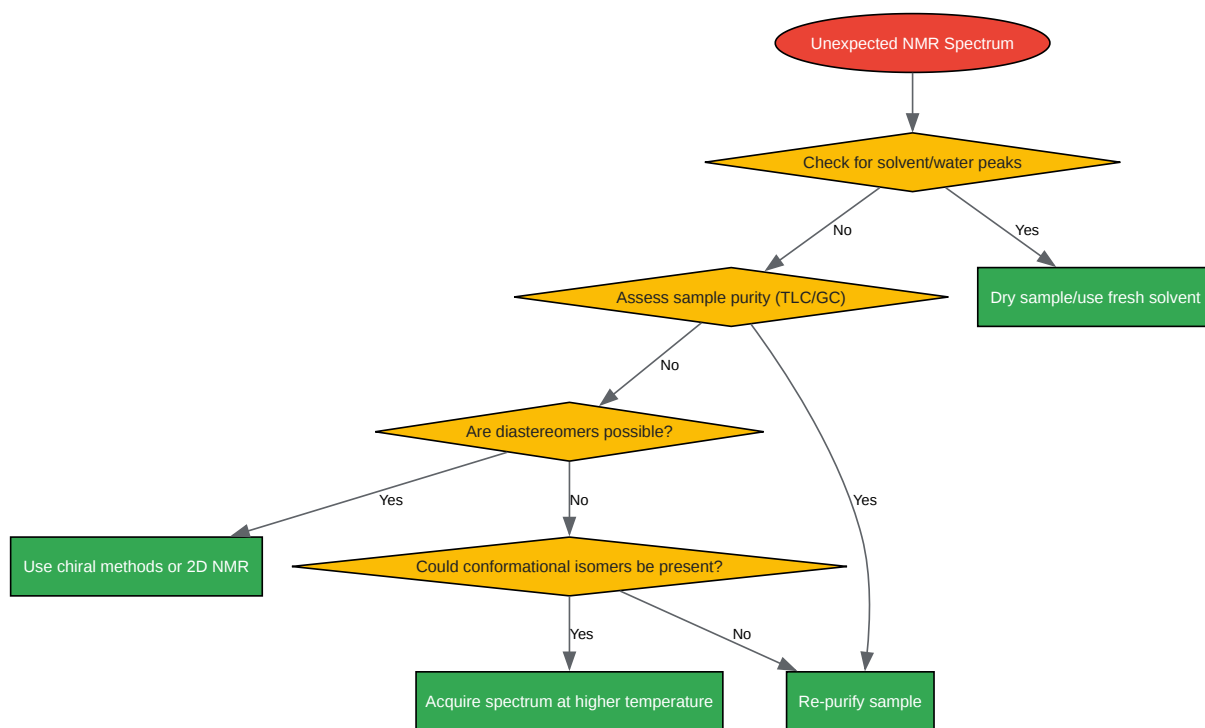
- Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.
- **<sup>1</sup>H NMR Acquisition:**
  - Acquire the spectrum using a standard pulse program.
  - Typical spectral width: -2 to 12 ppm.
  - Number of scans: 16-64, depending on the sample concentration.
- **<sup>13</sup>C NMR Acquisition:**
  - Acquire the spectrum using a proton-decoupled pulse program.
  - Typical spectral width: 0 to 200 ppm.
  - Number of scans: 1024 or more, as <sup>13</sup>C is less sensitive.
- **Data Processing:**
  - Apply Fourier transformation, phase correction, and baseline correction to the raw data.
  - Integrate the peaks in the <sup>1</sup>H NMR spectrum to determine proton ratios.
  - Analyze the chemical shifts, coupling constants, and multiplicities to elucidate the structure.

## Visualizations



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General workflow for the synthesis and characterization.



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Troubleshooting decision tree for NMR analysis.

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